molecular formula C63H111N3O20 B161345 Malolactomycin A CAS No. 135667-47-9

Malolactomycin A

Cat. No.: B161345
CAS No.: 135667-47-9
M. Wt: 1230.6 g/mol
InChI Key: HCSHWQXRBDBMGW-MBYNJCDZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, Malolactomycin C is extensively documented as a microbial metabolite with antifungal properties. Produced by Streptomyces species, it exhibits activity against plant-pathogenic fungi such as Botrytis cinerea, Cladosporium fulvum, and Pyricularia oryzae, with a minimum inhibitory concentration (MIC) of 25 µg/mL . Its chemical structure is defined by the formula C₆₂H₁₀₉N₃O₂₀ (molecular weight: 1216.6 g/mol) and CAS number 189759-03-2.

Properties

CAS No.

135667-47-9

Molecular Formula

C63H111N3O20

Molecular Weight

1230.6 g/mol

IUPAC Name

3-[[17-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C63H111N3O20/c1-35(18-14-12-13-17-25-66-62(64-10)65-11)26-39(5)59-38(4)19-15-16-20-48(69)40(6)51(72)29-45(68)27-44(67)28-46(84-57(79)33-56(77)78)30-47-31-54(75)60(81)63(83,86-47)34-55(76)36(2)21-23-49(70)41(7)52(73)32-53(74)42(8)50(71)24-22-37(3)58(80)43(9)61(82)85-59/h15-16,18-20,22,36,38-55,58-60,67-76,80-81,83H,12-14,17,21,23-34H2,1-11H3,(H,77,78)(H2,64,65,66)/b19-15?,20-16?,35-18+,37-22?

InChI Key

HCSHWQXRBDBMGW-MBYNJCDZSA-N

SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)NC)C)C)O)C)O)C)O)O)C)O

Isomeric SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)NC)/C)C)O)C)O)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)NC)C)C)O)C)O)C)O)O)C)O

Synonyms

Malolactomycin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Malolactomycin C belongs to a class of rare microbial metabolites with diverse biological activities. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of Malolactomycin C and Analogous Metabolites

Compound Source Molecular Formula Molecular Weight (g/mol) Biological Activity MIC/Potency Purity Key References
Malolactomycin C Streptomyces sp. C₆₂H₁₀₉N₃O₂₀ 1216.6 Antifungal (plant pathogens) 25 µg/mL (MIC) >95%
Manumycin A Actinomadura yunnaense C₄₇H₈₀O₁₇ 917.1 Antibacterial, antitumor (Ras farnesyltransferase inhibition) Not specified >98%
Marcfortine A Penicillium sp. C₂₈H₃₅N₃O₄ 477.6 Anthelmintic (nematode paralysis) 0.1 µg/mL (nematode assays) >99%
Maduramicin Actinomadura sp. C₄₇H₈₀O₁₇ 917.1 Anticoccidial (veterinary use) 0.5–1.0 ppm (poultry feed) >98%

Key Findings:

Structural Complexity : Malolactomycin C has the highest molecular weight (1216.6 g/mol) among the listed compounds, indicating a more complex structure likely contributing to its antifungal specificity .

Biological Targets : Unlike Marcfortine A (targeting nematodes) or Maduramicin (veterinary anticoccidial), Malolactomycin C is specialized for plant-pathogenic fungi, reflecting niche ecological roles .

Potency : Marcfortine A demonstrates higher potency (0.1 µg/mL in nematode assays) compared to Malolactomycin C’s MIC of 25 µg/mL, suggesting differences in target affinity or bioavailability .

Q & A

Q. What statistical frameworks are recommended for analyzing dose-dependent responses in this compound studies, especially with non-linear pharmacokinetics?

  • Answer : Non-linear mixed-effects modeling (NLMEM) accommodates inter-subject variability. Bootstrap resampling can estimate confidence intervals for EC₅₀ values. Open-source tools like R/pharmacokinetics ensure transparency .

Literature and Knowledge Gap Analysis

Q. How can systematic reviews address gaps in understanding this compound’s role in biofilm disruption?

  • Answer : Apply PRISMA guidelines to screen studies, focusing on biofilm-specific assays (e.g., crystal violet staining, confocal microscopy). Meta-regression can identify variables (e.g., compound concentration, biofilm maturity) influencing efficacy. Highlight understudied pathogens (e.g., Acinetobacter baumannii) .

Q. What criteria should guide the selection of model organisms for in vivo studies of this compound’s pharmacokinetics?

  • Answer : Prioritize species with metabolic similarity to humans (e.g., murine CYP450 homologs). Use wild-type and immunocompromised models to assess host-pathogen interactions. Ethical approval (per FINER criteria) and 3R principles (replacement, reduction, refinement) are mandatory .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.